Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Overview
Description
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an organic compound with the molecular formula C20H18O4. It is a diphenylacetylene derivative, characterized by a triple bond connecting two diethyl 4-benzoates at the 1,1’-positions . This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate, also known as Bis[4-(ethoxycarbonyl)phenyl]ethyne, is primarily used as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal ions in these frameworks, such as Scandium (Sc) in the GUF-1 MOF .
Mode of Action
This compound has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions . It interacts with its targets by forming coordination bonds with the metal ions in the MOFs. This interaction results in the formation of a stable, porous structure that can be used for various applications, including hydrogen storage .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of mofs, which have been used in various applications, including gas storage, catalysis, and drug delivery .
Result of Action
The primary result of the action of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is the formation of stable MOFs. For example, GUF-1, an interpenetrated MIL-53 topology Sc-MOF based on this compound, shows excellent volumetric hydrogen storage and working capacity .
Action Environment
The action, efficacy, and stability of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are influenced by various environmental factors. These include the presence of metal ions for coordination, the temperature and pressure conditions during MOF synthesis, and the presence of gases for storage in the resulting MOFs .
Biochemical Analysis
Biochemical Properties
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper (II) acetate and silver hexafluoroantimonate in the synthesis of isoquinoline derivatives, which are potential antifungal agents . These interactions are crucial for the formation of specific chemical bonds and the stabilization of reaction intermediates.
Cellular Effects
The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and regulating biochemical reactions .
Transport and Distribution
Within cells and tissues, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its ability to influence cellular processes .
Subcellular Localization
The subcellular localization of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for its activity and function, as it allows it to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be synthesized through a reaction involving diethyl 4-iodobenzoate and trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction proceeds through a Sonogashira coupling, followed by deprotection of the trimethylsilyl group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are not extensively documented, the general approach involves large-scale Sonogashira coupling reactions. These reactions are optimized for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming different derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be converted to diethyl 4,4’-(ethyne-1,2-diyl)dibenzoic acid.
Reduction: The reduction of the triple bond can yield diethyl 4,4’-(ethene-1,2-diyl)dibenzoate or diethyl 4,4’-(ethane-1,2-diyl)dibenzoate.
Substitution: Substitution reactions can produce various amides or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Biology and Medicine: Research has explored its potential as a precursor for bioactive molecules, including antifungal agents.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: Similar structure but with a double bond instead of a triple bond.
Diethyl 4,4’-(ethane-1,2-diyl)dibenzoate: Contains a single bond between the benzene rings.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A derivative with aldehyde groups instead of ester groups.
Uniqueness
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is unique due to its triple bond, which provides rigidity and the potential for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKRXHSQAVDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573083 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83536-13-4 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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